molecular formula C11H12F3NO2 B1436637 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate CAS No. 1087788-92-8

2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate

Cat. No. B1436637
M. Wt: 247.21 g/mol
InChI Key: GEWWIICQBNNBIK-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate” is a chemical compound with the molecular formula C11H12F3NO2 . It has a molecular weight of 247.21 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate” can be represented by the InChI code: 1S/C11H12F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) .

Scientific Research Applications

  • Organic Synthesis

    • Application : N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons . They are involved in various organic synthesis reactions .
    • Methods : The specific methods of application or experimental procedures vary depending on the type of reaction and the desired product .
    • Results : The results also depend on the specific reaction, but the paper discusses the types of reactions and the stereoselectivity of products .
  • Peptide Arylation

    • Application : 2,2,2-Trifluoroethanol has been used as a solvent in peptide S_NAr reactions to improve nucleophile-selectivity .
    • Methods : The perfluoroaromatic reagent pentafluoropyridine is used in reactions with peptides containing multiple nucleophilic side chains .
    • Results : The use of 2,2,2-trifluoroethanol as a solvent significantly improves nucleophile-selectivity when compared to N,N’-dimethylformamide .
  • Agrochemical and Pharmaceutical Ingredients

    • Application : Trifluoromethylpyridines have been used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Methods : The specific methods of application or experimental procedures would depend on the specific agrochemical or pharmaceutical product being developed .
    • Results : The results would also depend on the specific product, but trifluoromethylpyridines are known to be effective components of many active agrochemical and pharmaceutical ingredients .

Future Directions

The future directions of “2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate” are not specified in the sources I found. As a research chemical, its future applications would depend on the results of ongoing and future research .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWWIICQBNNBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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